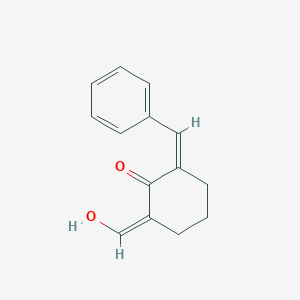![molecular formula C17H12Cl2FN3OS B2375822 N-(3,4-dichlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide CAS No. 688337-04-4](/img/structure/B2375822.png)
N-(3,4-dichlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide, also known as DAS, is a compound that has been widely studied for its potential applications in the field of medicine. This compound is part of a class of compounds known as sulfonamides, which are often used as antibacterial agents. However, DAS has been found to have other potential uses beyond its antibacterial properties, including as a treatment for cancer and other diseases.
Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
Compounds with imidazole rings have been explored for their potential as radioligands in positron emission tomography (PET) imaging. For instance, 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand, was labeled with fluorine-18 for clinical PET studies, showcasing its utility in neuroimaging and the exploration of histamine pathways in the brain (Iwata et al., 2000).
Anticonvulsant Activity
Research has demonstrated the synthesis and evaluation of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, revealing significant anticonvulsant activity against seizures induced by maximal electroshock (MES). This illustrates the therapeutic potential of imidazole-containing compounds in neurology and pharmacology (Aktürk et al., 2002).
Antibacterial and Enzyme Inhibition
N-substituted derivatives of related compounds have been synthesized and evaluated for their antibacterial and anti-enzymatic properties. These studies highlight the chemical versatility and potential biomedical applications of these compounds in combating microbial infections and studying enzyme-related processes (Nafeesa et al., 2017).
Histamine H3 Receptor Antagonists
Compounds featuring chlorophenyl and imidazole components have been identified as potent and selective histamine H3 receptor antagonists. These findings support the role of such chemical structures in developing new therapeutics targeting the histamine system, with implications for treating neurological disorders (Tozer et al., 1999).
Glutaminase Inhibitors
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities with the compound of interest, has revealed their potential as glutaminase inhibitors. This suggests the utility of such compounds in cancer research, specifically in targeting cancer cell metabolism (Shukla et al., 2012).
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2FN3OS/c18-14-6-3-12(9-15(14)19)22-16(24)10-25-17-21-7-8-23(17)13-4-1-11(20)2-5-13/h1-9H,10H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOPFAJOEAJOPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

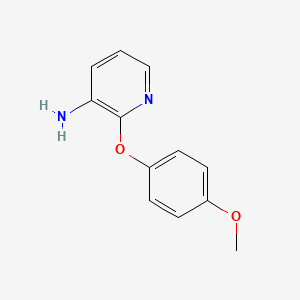
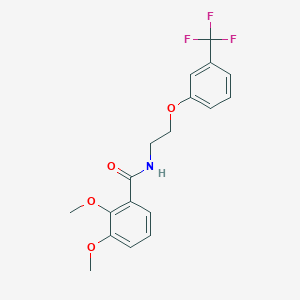
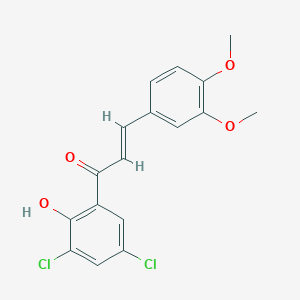
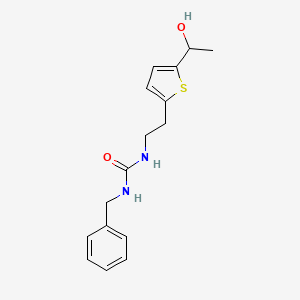
![4H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2375747.png)
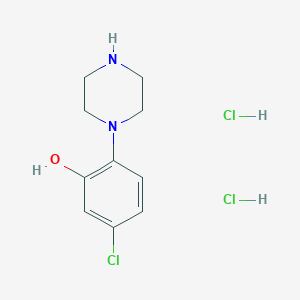
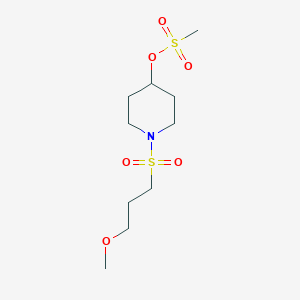
![Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate](/img/structure/B2375751.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B2375753.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2375757.png)
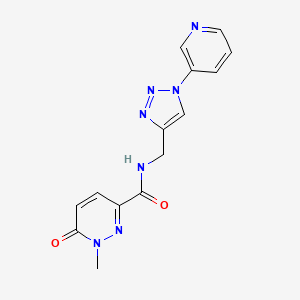
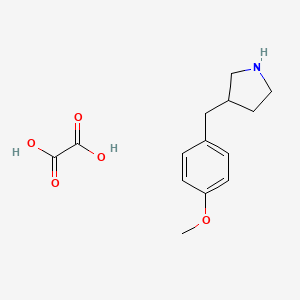
![3,5-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2375761.png)
